3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide
Description
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core with a unique combination of functional groups, including a dioxidotetrahydrothiophenyl moiety and a carbamoyl group.
Properties
Molecular Formula |
C16H23N3O4S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)9-17-15(20)12-4-3-5-13(8-12)18-16(21)19-14-6-7-24(22,23)10-14/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,17,20)(H2,18,19,21) |
InChI Key |
QXZMHQVJOWFMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Nitrobenzoyl Chloride Formation
3-Nitrobenzoic acid is converted to 3-nitrobenzoyl chloride using triphosgene, a safer alternative to thionyl chloride.
Reaction Conditions :
Amidation with 2-Methylpropylamine
The acyl chloride reacts with 2-methylpropylamine to form N-(2-methylpropyl)-3-nitrobenzamide .
Optimized Parameters :
-
Solvent : Dichloromethane or ethyl acetate.
-
Molar Ratio : 1:1.2 (acyl chloride:amine).
-
Temperature : 0°C to room temperature.
-
Yield : 85–92% after recrystallization.
Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group to an amine.
Hydrogenation Protocol :
-
Pressure : 0.5–1 MPa H₂.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Isocyanate
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (30%) in acetic acid.
Conditions :
-
Molar Ratio : 1:3 (tetrahydrothiophene:H₂O₂).
-
Temperature : 60°C for 6 hours.
-
Yield : 88–92%.
Amination at C-3 Position
The sulfone undergoes Hofmann–Löffler-type photochemical amination to introduce an amine at the 3-position.
Procedure :
-
Reagents : N-Bromosuccinimide (NBS), UV light (254 nm).
-
Solvent : CCl₄.
-
Yield : 70–75%.
Isocyanate Formation
The amine is treated with triphosgene to generate the isocyanate.
Reaction Setup :
-
Solvent : Dry dichloromethane.
-
Temperature : −10°C to 0°C.
-
Base : Triethylamine (3 equiv).
-
Yield : 80–85%.
Urea Bond Formation
Coupling of Amine and Isocyanate
N-(2-methylpropyl)-3-aminobenzamide reacts with 1,1-dioxidotetrahydrothiophen-3-yl isocyanate under inert conditions.
Optimized Conditions :
-
Solvent : Anhydrous THF.
-
Temperature : 25°C for 12–18 hours.
-
Molar Ratio : 1:1.1 (amine:isocyanate).
-
Workup : Precipitation in ice-water, filtration.
-
Yield : 78–82%.
Alternative Synthetic Routes
Carbamate Intermediate Approach
The benzamide amine reacts with chloroformate derived from the tetrahydrothiophene sulfone, followed by aminolysis.
Advantages :
-
Avoids handling volatile isocyanates.
-
Yield : Comparable (75–80%).
Solid-Phase Synthesis
Immobilizing the benzamide core on resin enables iterative coupling and purification.
Limitations :
-
Lower scalability.
-
Yield : 65–70%.
Critical Analysis of Methodologies
Industrial-Scale Considerations
Solvent Recycling
Toluene and dichloromethane are recovered via distillation, reducing costs by 20–30%.
Catalytic Efficiency
Pd/C Recovery :
Waste Management
Challenges and Mitigation Strategies
Regioselectivity in Amination
Issue : Competing C-2 and C-4 amination in tetrahydrothiophene sulfone.
Solution :
-
Directed Lithiation : Using LDA at −78°C directs amination to C-3.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the carbamoyl group or other functional groups within the molecule.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an inhibitor or activator of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(thiazol-2-yl)benzamide
- 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-yl)benzamide
Uniqueness
Compared to similar compounds, 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that contributes to its biological activity. Its molecular formula is C20H23N3O5S, with a molecular weight of approximately 417.5 g/mol. The structural components include:
- Dioxidotetrahydrothiophene ring
- Carbamoyl group
- Benzamide moiety
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O5S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 3-{[(1,1-dioxothiolan-3-yl)carbamoylamino]}-N-(2-methylpropyl)benzamide |
| InChI Key | AXRNEJULYWWNAJ-UHFFFAOYSA-N |
The biological activity of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:
- Binding to active sites
- Altering conformations
- Influencing cellular signaling pathways
Therapeutic Applications
Research indicates that this compound may have potential applications in the treatment of various diseases, particularly in oncology. Its anticancer properties have been a focus of several studies.
Case Studies
- Anticancer Activity : A study evaluated the compound's efficacy against different cancer cell lines, demonstrating significant cytotoxic effects (IC50 values in the low micromolar range). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Potential : Another investigation explored its antimicrobial properties against various bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, suggesting a potential role as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds that share structural features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Shares dioxidotetrahydrothiophene ring | Different pharmacophore (pyrazole vs benzamide) |
| 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-yl)benzamide | Similar structure but urea linkage | Carbamoyl group provides distinct reactivity |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : Significant cytotoxic effects observed in various cancer cell lines.
- Mechanistic Insights : Evidence suggests that the compound induces apoptosis through mitochondrial pathways.
- Synergistic Effects : When combined with other chemotherapeutic agents, enhanced efficacy was noted, indicating potential for combination therapies.
Q & A
Q. What are the critical steps and considerations for synthesizing 3-{[...]benzamide with high purity and yield?
The synthesis typically involves:
- Multi-step reactions : Starting with tetrahydrothiophene derivatives and substituted benzamides, followed by carbamoylation and amidation steps .
- Optimized conditions : Use of polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures (50–80°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., sulfone, carbamoyl) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Ensures ≥95% purity by quantifying impurities under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .
Q. How can researchers optimize reaction conditions for amidation and carbamoylation steps?
- Catalyst selection : Use coupling agents like HATU or EDC with DMAP to enhance reaction efficiency .
- Solvent effects : Dichloromethane or DMF improves solubility of intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to prevent decomposition .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls .
- Structural analogs : Compare activity of derivatives (e.g., chlorine vs. methoxy substituents) to identify SAR trends .
- Meta-analysis : Statistically evaluate datasets across studies to isolate confounding variables (e.g., solvent/DMSO concentration effects) .
Q. What strategies are recommended for elucidating the compound’s pharmacodynamic profile?
- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., kinases, GPCRs) .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets in cell lines to confirm mechanism .
- Metabolic profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .
Q. How should toxicity studies be designed to balance in vitro and in vivo relevance?
- In vitro : Use primary hepatocytes and MTT assays to assess acute cytotoxicity (48–72 hr exposure) .
- In vivo : Rodent models with escalating doses (10–100 mg/kg) over 28 days, monitoring liver/kidney biomarkers (ALT, creatinine) .
- Computational toxicology : Apply QSAR models like ProTox-II to predict organ-specific toxicity .
Q. What computational methods complement experimental studies in predicting target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to map binding poses .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to evaluate stability of ligand-protein complexes over 100-ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Systematic derivatization : Synthesize analogs with modifications to the tetrahydrothiophene sulfone, benzamide, or 2-methylpropyl groups .
- Bioactivity clustering : Principal component analysis (PCA) of IC₅₀ data across analogs to correlate substituents with potency .
- Crystallography : Solve co-crystal structures with targets (e.g., kinases) to identify hydrogen-bonding or hydrophobic interactions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | 400–600 MHz, CDCl₃ or DMSO-d₆ | Confirm regiochemistry of carbamoyl group | |
| HRMS | ESI+ mode, m/z accuracy <5 ppm | Verify molecular formula | |
| HPLC-PDA | C18 column, 220–280 nm detection | Quantify purity and detect impurities |
Q. Table 2. In Vitro Toxicity Assay Design
| Assay Type | Endpoint | Model System | Duration | Reference |
|---|---|---|---|---|
| MTT | Cell viability | HepG2 cells | 48 hr | |
| Ames Test | Mutagenicity | Salmonella TA98/100 | 72 hr | |
| hERG Inhibition | IC₅₀ (cardiotoxicity) | HEK293-hERG | 24 hr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
